Respiratory Safety in Elderly Gastroscopy
(S)-Cipepofol exhibits a specific retention time that allows for baseline resolution from the active R-enantiomer in a validated chiral HPLC method. This separation is essential for quantifying enantiomeric purity. In a typical analytical method using a Chiralpak AD-H column with a hexane/isopropanol mobile phase, the (S)-enantiomer elutes at approximately 8.2 minutes, while the (R)-enantiomer elutes at 10.5 minutes, yielding a resolution factor (Rs) > 2.0, which is required by regulatory guidelines for impurity quantification .
| Evidence Dimension | Chromatographic Resolution (Rs) |
|---|---|
| Target Compound Data | Retention Time: ~8.2 min; Resolution (Rs) > 2.0 vs. (R)-enantiomer |
| Comparator Or Baseline | Active Cipepofol (R-enantiomer): Retention Time: ~10.5 min |
| Quantified Difference | Baseline resolution achieved (Rs > 2.0); well above the regulatory minimum of 1.5 for impurity methods |
| Conditions | Chiral HPLC, Chiralpak AD-H column, Hexane:IPA (95:5 v/v), 1.0 mL/min flow rate, 25°C, UV detection at 220 nm |
Why This Matters
Baseline resolution is a prerequisite for accurate quantification of the (S)-impurity in active pharmaceutical ingredient (API) batches, which is a critical quality attribute for drug product safety and regulatory filing.
